N-(4-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(4-(5-(4-Methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 4-methoxyphenyl group at position 5, a propionyl moiety at position 1, and an ethanesulfonamide group attached to a para-substituted phenyl ring at position 2. The methoxy group at the para position of the phenyl ring may enhance solubility and influence electronic interactions with biological targets, while the sulfonamide group is a common pharmacophore in drug design due to its ability to participate in hydrogen bonding .
Properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-21(25)24-20(16-8-12-18(28-3)13-9-16)14-19(22-24)15-6-10-17(11-7-15)23-29(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJBXYJZFIOOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves several key steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Substitution Reactions: The next step involves the introduction of the 4-methoxyphenyl group through a substitution reaction. This can be achieved using a suitable aryl halide and a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Acylation: The propionyl group is introduced via an acylation reaction, typically using propionyl chloride in the presence of a base like pyridine.
Sulfonamide Formation: Finally, the ethanesulfonamide group is introduced through a reaction with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways, particularly those involving sulfonamide interactions.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzymes by mimicking the structure of natural substrates or cofactors.
Comparison with Similar Compounds
Electronic and Steric Effects
- Methoxy vs. This could modulate interactions with hydrophobic enzyme pockets.
- Sulfonamide vs. Carbothioamide : The ethanesulfonamide group in the target compound offers stronger hydrogen-bonding capacity compared to the carbothioamide in , which may enhance target selectivity.
Biological Activity
N-(4-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex chemical compound belonging to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: , with a molecular weight of approximately 401.48 g/mol. Its structure features a sulfonamide group, which is known to confer various biological properties.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Analgesic Properties : The compound may also exhibit analgesic effects, providing pain relief in various conditions.
- Antipyretic Activity : Similar to other pyrazole derivatives, it may help reduce fever.
The precise mechanism of action for this compound has not been fully elucidated. However, it is believed that the compound interacts with specific biological targets involved in inflammation and pain pathways.
Research Findings
Recent studies have focused on the pharmacological potential of this compound. Key findings include:
- Cellular Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models have shown promising results in reducing inflammation and pain when treated with this pyrazole derivative.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to this compound:
- Case Study 1 : A study involving a related pyrazole derivative demonstrated significant reduction in tumor size in xenograft models of breast cancer.
- Case Study 2 : Another investigation showed that treatment with a similar sulfonamide derivative led to decreased levels of pro-inflammatory cytokines in models of rheumatoid arthritis.
Q & A
Q. What are the established synthetic routes for N-(4-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the pyrazoline core via cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, Abdel-Wahab et al. (2013) used single-pot reactions to assemble pyrazoline derivatives with fluorophenyl and triazole substituents, followed by sulfonamide coupling . To optimize yields:
- Employ Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Evidence from chemical engineering frameworks (e.g., CRDC subclass RDF2050112) highlights the use of factorial designs to minimize trial-and-error approaches .
- Purify intermediates via recrystallization or column chromatography to reduce side-product interference .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions, as demonstrated in pyrazoline derivatives by Abdel-Wahab et al. (mean C–C bond precision: 0.004 Å; R factor: 0.056) .
- NMR spectroscopy (1H/13C, 2D COSY/HSQC) resolves proton environments, particularly for the methoxyphenyl and ethanesulfonamide moieties .
- IR spectroscopy identifies functional groups (e.g., C=O stretch in propionyl at ~1700 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism and electronic properties of this compound?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, such as cyclocondensation or sulfonamide coupling, to identify transition states and energetics .
- Molecular docking predicts binding affinities to biological targets (e.g., enzymes with sulfonamide-binding pockets), leveraging tools like AutoDock Vina and PubChem-derived molecular descriptors .
- Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular interactions from crystallographic data, aiding in crystal engineering .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Conduct meta-analyses of dose-response curves, accounting for variables like cell line specificity (e.g., IC50 variations in cancer vs. normal cells) .
- Use isothermal titration calorimetry (ITC) to validate target engagement, distinguishing direct binding from off-target effects .
- Synthesize structural analogs (e.g., varying methoxy or sulfonamide groups) to isolate pharmacophores responsible for activity .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Parallel synthesis generates analogs with systematic substitutions (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to assess electronic effects .
- Free-Wilson analysis quantifies contributions of substituents to biological activity, using regression models on assay data .
- Pharmacophore mapping (e.g., with Schrödinger’s Phase) identifies critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) for target interaction .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability profiles?
- Methodological Answer :
- Standardize solubility assays (e.g., shake-flask method in PBS vs. DMSO) to control solvent polarity and pH .
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to compare degradation pathways .
- Apply principal component analysis (PCA) to correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
